5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide
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Description
5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4OS and its molecular weight is 368.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through absorption and emission processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has tunable photophysical properties , which may influence its bioavailability.
Result of Action
It is known that the compound has significant photophysical properties , suggesting that it may have effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound displays a stronger solvatofluorochromic effect when an electron-withdrawing group (EWG) is at position 7 . This suggests that the compound’s action may be influenced by the presence of EWGs in its environment.
Properties
IUPAC Name |
5-fluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c1-12-7-18-22-10-13(11-24(18)23-12)3-2-6-21-19(25)17-9-14-8-15(20)4-5-16(14)26-17/h4-5,7-11H,2-3,6H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXCABWYNVNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.